molecular formula C14H28N2O B5719296 4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine

Cat. No.: B5719296
M. Wt: 240.38 g/mol
InChI Key: RWJMIZKDRSWDLR-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C14H28N2O It is characterized by the presence of a cyclohexane ring substituted with an ethyl group and a morpholine moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine to form 4-ethylcyclohexanone. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under reductive amination conditions to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or ketones.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The morpholine moiety can act as a ligand for various receptors, modulating their activity. The compound may also interact with enzymes, altering their function and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-N’-thiazol-2-yl-oxalamide: Similar in structure but contains a thiazole ring.

    4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Contains a benzothiazole ring instead of a cyclohexane ring.

Uniqueness

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with an ethyl and morpholine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-ethyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-13-3-5-14(6-4-13)15-7-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJMIZKDRSWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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